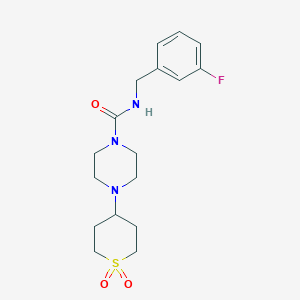

4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide” is a synthetic organic compound that features a unique combination of a dioxidotetrahydrothiopyran ring, a fluorobenzyl group, and a piperazine carboxamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide” typically involves multiple steps:

Formation of the dioxidotetrahydrothiopyran ring: This can be achieved through the oxidation of tetrahydrothiopyran using oxidizing agents such as hydrogen peroxide or peracids.

Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a suitable nucleophile.

Formation of the piperazine carboxamide: This can be synthesized by reacting piperazine with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The dioxidotetrahydrothiopyran ring can undergo further oxidation to form sulfone or sulfoxide derivatives.

Reduction: The compound can be reduced to form the corresponding thiopyran derivative.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products

Oxidation: Sulfone or sulfoxide derivatives.

Reduction: Thiopyran derivatives.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide as antiviral agents. For instance, derivatives of thiophene and piperazine have shown efficacy against influenza viruses by targeting the viral RNA-dependent RNA polymerase (RdRP), which is crucial for viral replication . The unique structure of this compound may enhance its interaction with viral proteins, potentially leading to novel antiviral therapies.

Anticancer Properties

There is growing interest in the anticancer properties of piperazine derivatives. Compounds that incorporate thiophene rings have demonstrated selective cytotoxicity against various cancer cell lines. Studies indicate that modifications to the piperazine structure can lead to improved activity against tumor cells by inhibiting specific pathways involved in cancer progression . The incorporation of the thiopyran moiety may further enhance these properties.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The specific compound may exhibit similar properties due to its structural analogies with known psychoactive agents. Research into related compounds has shown promise in modulating neurotransmitter systems, which could be beneficial for treating mood disorders .

Study 1: Antiviral Efficacy

A study focused on synthesizing piperazine-based compounds revealed that modifications to the thiophene and piperazine components significantly enhanced antiviral activity against influenza A virus . The results indicated that compounds structurally similar to This compound could inhibit viral polymerase activity effectively.

Study 2: Anticancer Activity

Research on thiophene-piperazine hybrids demonstrated notable cytotoxic effects on several cancer cell lines, with IC50 values indicating potent activity. The study suggested that the incorporation of various substituents on the piperazine ring could modulate activity and selectivity against cancer cells .

Study 3: Neuropharmacological Applications

Investigations into piperazine derivatives have shown promising results in animal models for anxiety and depression, suggesting that compounds like This compound may offer therapeutic benefits through modulation of serotonin and dopamine pathways .

Mecanismo De Acción

The mechanism of action of “4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide” would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. As a receptor ligand, it may bind to a receptor, triggering a cellular response.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-chlorobenzyl)piperazine-1-carboxamide

- 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-methylbenzyl)piperazine-1-carboxamide

Uniqueness

The presence of the fluorobenzyl group in “4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide” may impart unique properties such as increased lipophilicity, enhanced binding affinity to certain biological targets, and improved metabolic stability compared to its analogs.

Actividad Biológica

The compound 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-(3-fluorobenzyl)piperazine-1-carboxamide is a synthetic derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core linked to a thiopyran moiety, which contributes to its biological profile. The presence of a fluorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that derivatives of piperazine compounds can induce apoptosis in cancer cells. For instance, compounds similar in structure have shown significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values indicating effective antiproliferative activity .

- Enzyme Inhibition : The compound is believed to interact with key enzymes involved in cancer cell proliferation, such as BCL2 and caspases. This interaction promotes apoptotic pathways, leading to increased cancer cell death .

The biological activity of the compound can be attributed to several mechanisms:

- Apoptosis Induction : By targeting BCL2 proteins, the compound may facilitate the activation of caspases, which are crucial for the apoptosis process. Studies have shown that treatment with similar compounds results in downregulation of BCL2 and upregulation of pro-apoptotic factors like Casp3 .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect normal cells from oxidative stress while selectively targeting cancerous cells .

- Targeting Specific Pathways : The structural features of the compound allow it to interact with specific cellular pathways associated with tumor growth and survival, enhancing its therapeutic potential.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of related piperazine derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds with similar structures exhibited moderate to high cytotoxicity, with promising IC50 values ranging from 16.98 to 17.33 μM for selected derivatives .

Case Study 2: Enzyme Interaction

Molecular dynamics simulations were conducted to assess the binding affinity of the compound to BCL2 protein domains. The findings suggested strong interactions between critical amino acids in BCL2 and the compound, supporting its role as a potential inhibitor .

Data Tables

| Activity | IC50 Value (μM) | Target | Effect |

|---|---|---|---|

| Compound 3e | 16.98 | BCL2 | Apoptosis induction |

| Compound 6b | 17.33 | Caspases | Cytotoxicity |

Propiedades

IUPAC Name |

4-(1,1-dioxothian-4-yl)-N-[(3-fluorophenyl)methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O3S/c18-15-3-1-2-14(12-15)13-19-17(22)21-8-6-20(7-9-21)16-4-10-25(23,24)11-5-16/h1-3,12,16H,4-11,13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHFJZNUMDWWRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)NCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.